3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine
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Overview
Description
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoropyridine and 2-fluorobenzyl alcohol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2-fluorobenzyl alcohol reacts with 2-fluoropyridine in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Catalysts: Palladium catalysts are often employed to facilitate the coupling reaction, enhancing the yield and selectivity of the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with various functional groups replacing the fluorine atoms.
Scientific Research Applications
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: In the agrochemical industry, fluorinated pyridines are used in the development of pesticides and herbicides with improved efficacy and environmental profiles.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-methoxyphenylboronic acid
Uniqueness
3-Fluoro-2-[(2-fluorophenyl)methoxy]pyridine is unique due to the specific arrangement of fluorine atoms and the methoxy group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of multiple fluorine atoms enhances its metabolic stability and resistance to enzymatic degradation, which is advantageous in pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
3-fluoro-2-[(2-fluorophenyl)methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-5-2-1-4-9(10)8-16-12-11(14)6-3-7-15-12/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCNWBGGJKGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=CC=N2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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